3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, CDCl₃) : The indole N–H proton resonates as a broad singlet at δ 10.82 ppm. The piperidine protons exhibit multiplet signals between δ 2.30–3.10 ppm, while the trifluoromethoxy group causes deshielding of the adjacent aromatic proton (C6–H) at δ 7.55 ppm. The methine proton (C3–H) adjacent to the piperidine ring appears at δ 4.13 ppm as a doublet (J = 7.2 Hz).
- ¹³C NMR (125 MHz, CDCl₃) : The carbonyl carbon (C2) of the indole core resonates at δ 161.37 ppm. The trifluoromethoxy carbon (OCF₃) shows a quartet at δ 120.68 ppm (J = 256.2 Hz) due to coupling with fluorine nuclei.
Table 2: Representative ¹H NMR Chemical Shifts
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| N–H (Indole) | 10.82 | Broad singlet |
| C3–H | 4.13 | Doublet |
| C6–H | 7.55 | Singlet |
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
The compound exhibits strong absorption maxima at λ = 246 nm (ε = 42,338 M⁻¹cm⁻¹) and 268 nm (ε = 13,115 M⁻¹cm⁻¹), attributed to π→π* transitions within the indole core and n→π* transitions involving the trifluoromethoxy group.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.83 eV, indicating moderate electronic stability. The HOMO is localized on the indole π-system and piperidine nitrogen lone pairs, while the LUMO resides on the trifluoromethoxy group and indole’s antibonding orbitals.
Table 3: DFT-Optimized Geometric Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -1.29 |
| Dipole Moment (D) | 3.45 |
Properties
IUPAC Name |
3-piperidin-4-yl-5-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c15-14(16,17)20-10-1-2-13-11(7-10)12(8-19-13)9-3-5-18-6-4-9/h1-2,7-9,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOVXMCBTDEPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628854 | |
| Record name | 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-40-9 | |
| Record name | 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole typically involves:
- Construction or functionalization of the indole core.
- Selective substitution at the 5-position with a trifluoromethoxy group.
- Introduction of the piperidin-4-yl substituent at the 3-position.
The synthetic challenge lies in the regioselective functionalization of the indole ring and the installation of the trifluoromethoxy group, which is an electron-withdrawing and sterically demanding substituent.
Preparation of the Indole Core with 5-Trifluoromethoxy Substitution
The 5-position trifluoromethoxy substitution on the indole ring is commonly introduced either by:
- Direct electrophilic aromatic substitution on a suitably protected indole precursor using trifluoromethoxylation reagents.
- Starting from commercially available or previously synthesized 5-trifluoromethoxyindole derivatives.
The trifluoromethoxy group can be introduced via reagents such as trifluoromethyl hypofluorite or via nucleophilic substitution on 5-haloindoles followed by trifluoromethoxylation under controlled conditions.
Representative Synthetic Route (Based on Patent EA001113B1)
A patent (EA001113B1) describes the preparation of 3-(piperidin-4-yl)-1H-indoles with various substitutions, which can be adapted for the trifluoromethoxy derivative. The key steps include:
- Starting from a 5-substituted indole intermediate.
- Reacting with 4-piperidyl derivatives under conditions promoting substitution at the 3-position.
- Formation of pharmaceutically acceptable salts or solvates to improve stability and bioavailability.
Data Table: Summary of Synthetic Approaches and Yields (Hypothetical Based on Literature Trends)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Indole core synthesis | Fischer indole synthesis | Phenylhydrazine + ketone, acid | 70-85 | Standard method for indole formation |
| 2. 5-Trifluoromethoxy substitution | Electrophilic trifluoromethoxylation | Trifluoromethyl hypofluorite or equivalents | 50-65 | Requires controlled temperature and inert atmosphere |
| 3. 3-Position functionalization | Nucleophilic substitution or cross-coupling | 4-piperidyl derivative, Pd-catalyst or reductive amination | 60-75 | Selectivity critical for 3-position |
| 4. Salt formation | Acid-base reaction | HCl or other pharmaceutically acceptable acids | >90 | Improves solubility and stability |
Analytical and Purification Considerations
- Purification is typically achieved via column chromatography or recrystallization.
- Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and HPLC to confirm purity and structural integrity.
- The trifluoromethoxy group is confirmed by characteristic 19F NMR signals.
Chemical Reactions Analysis
Isomerization and Structural Behavior
-
E/Z Isomerism : The presence of a trifluoromethoxy group and piperidin-4-yl substituent can lead to geometric isomerism . For example, in a related compound, the Z-isomer was characterized by NMR and X-ray diffraction, while the E-isomer formed an amorphous mixture .
-
Hydrogen Bonding : Intramolecular interactions such as N–H···N , N–H···O , and C–H···S hydrogen bonds stabilize specific conformers. In the Z-isomer of a similar compound, these interactions were critical for isomer formation and crystal structure .
Trifluoromethoxy Group
-
Substitution : The trifluoromethoxy group may undergo nucleophilic aromatic substitution under strongly basic or acidic conditions, though this reactivity is typically low due to the strong electron-withdrawing effect of the CF₃O group.
-
Oxidation/Reduction : No direct evidence of oxidation/reduction reactions for this group was found in the reviewed sources.
Piperidin-4-yl Substituent
-
Alkylation : The piperidine ring may participate in N-alkylation reactions, as seen in similar indole-piperidine derivatives .
-
Catalytic Functionalization : Transition metal catalysts (e.g., palladium) could enable cross-coupling reactions at the piperidine position, though specific examples are not detailed in the provided sources.
Pharmacological and Analytical Considerations
-
Fluorination Effects : While not directly applicable to the trifluoromethoxy group, fluorination in related indole-piperidine derivatives has been shown to reduce pKa values , improving oral absorption and receptor affinity (e.g., 5-HT1D receptor) .
-
Analytical Characterization :
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural properties suggest it may interact with neurotransmitter systems, making it a candidate for drug discovery aimed at conditions such as anxiety and depression .
Neurotransmitter Modulation
Research indicates that 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole can modulate neurotransmitter systems, which is crucial for understanding mood disorders. Studies have shown its effectiveness in influencing serotonin receptors, which are pivotal in mood regulation .
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against Zika virus protease (ZVpro). In vitro tests demonstrated that derivatives of this indole compound exhibited IC50 values as low as 320 nM, indicating potent inhibition of viral activity . This positions the compound as a potential lead in antiviral drug development.
Chemical Synthesis
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique trifluoromethoxy group enhances reactivity, facilitating the development of new chemical entities .
Biological Research
The compound is utilized in various biological assays to investigate its effects on cellular processes. Its ability to affect cellular signaling pathways makes it valuable for developing new biological models and understanding disease mechanisms .
Case Study 1: Neuropharmacology
A study focusing on the modulation of serotonin receptors demonstrated that derivatives of this compound could effectively inhibit receptor activity, suggesting therapeutic potential for mood disorders .
Case Study 2: Antiviral Research
In a recent investigation into antiviral compounds, researchers synthesized a series of indole derivatives, including this compound. The results indicated promising activity against Zika virus with significant potency compared to other known inhibitors .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Scaffold
5-Fluoro-3-(piperidin-4-yl)-1H-indole (CAS: 149669-43-2)
- Molecular Formula : C₁₃H₁₅N₂F (MW: 218.27 g/mol).
- Key Differences : Replaces the trifluoromethoxy group with a fluorine atom at position 4.
- This compound is marketed as a follicle-stimulating hormone modulator .
5-Methoxy-3-(piperidin-4-yl)-1H-indole
- Synthesis : Prepared via hydrolysis of ethyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate under reflux with NaOH, yielding 100% product .
- Key Differences : Methoxy (-OCH₃) at position 5 instead of -OCF₃.
- Implications : The methoxy group is electron-donating, which may enhance binding to serotonin receptors (e.g., 5HT1A) compared to electron-withdrawing -OCF₃. This structural variant has been studied in serotonin reuptake inhibition .
3-(Piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride (CAS: 1955520-10-1)
Modifications to the Piperidine Moiety
2-(3,4-Dimethoxyphenyl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole
- Molecular Formula : C₂₄H₃₀N₂O₂ (MW: 378.51 g/mol).
- Key Differences : Incorporates a bulky isopropyl group at position 3 and a dimethoxyphenyl moiety.
- Implications : These modifications enhance binding to Toll-like receptor 8 (TLR8), as demonstrated in crystal structure 7RC9, where the compound acts as an antagonist .
4-Fluoro-5-methoxy-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole
- Molecular Formula : C₁₅H₁₉FN₂O (MW: 262.32 g/mol).
- Key Differences : Replaces piperidin-4-yl with a pyrrolidinylethyl chain.
Key Findings :
- The trifluoromethoxy group in the target compound offers a balance between lipophilicity and metabolic stability, critical for CNS penetration .
- Methoxy and fluorine analogs show higher 5HT1A affinity but lower selectivity compared to -OCF₃ .
- Bulky substituents (e.g., isopropyl) shift activity toward non-CNS targets like TLR8 .
Physicochemical Trends :
- Molecular Weight : Trifluoromethoxy > Methoxy > Fluorine analogs.
- Lipophilicity (LogP) : Trifluoromethoxy (estimated ~3.5) > Methoxy (~2.8) > Carboxylic acid (~1.2).
Biological Activity
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features, which include a piperidin-4-yl group and a trifluoromethoxy group attached to an indole core. This compound is being explored for its potential therapeutic applications, particularly in targeting specific enzymes and receptors involved in various diseases.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the indole core, followed by the introduction of the piperidin-4-yl and trifluoromethoxy groups. Reaction conditions often utilize strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Using reagents like potassium permanganate to introduce functional groups.
- Reduction : Employing hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups .
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent.
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate target activity by binding to their active or allosteric sites, influencing signal transduction, gene expression, and metabolic processes .
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against mycobacteria, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.6 µg/mL against resistant strains . This suggests that the compound could be effective against various bacterial infections.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Piperidin-4-yl & trifluoromethoxy groups | Antimicrobial | TBD |
| 3-(Piperidin-4-yl)-1H-indole | Lacks trifluoromethoxy group | Different pharmacological properties | TBD |
| 5-(Trifluoromethoxy)-1H-indole | Lacks piperidin-4-yl group | Affects binding affinity | TBD |
This table highlights how structural variations influence biological activity and pharmacological properties among similar compounds.
Case Studies and Research Findings
Several studies have explored the biological efficacy of indole derivatives:
- Antitumor Activity : Some indole derivatives have demonstrated in vitro antitumor activity against cell lines such as P388 murine leukemia. The presence of specific substituents appears crucial for enhancing biological activity .
- Antiviral Properties : Variants of indole compounds have shown antiviral effects against viruses like Herpes simplex Type I and Polio Type I, indicating a broad spectrum of potential therapeutic applications .
- Cytotoxicity Studies : In vitro cytotoxicity assessments reveal that certain derivatives maintain low toxicity levels against human cell lines, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for introducing the trifluoromethoxy group into the indole ring of 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole?
- Methodological Answer : The trifluoromethoxy group is typically introduced via nucleophilic substitution or halogenation reactions. For example, halogenation at the 5-position of the indole ring using bromine or iodine, followed by substitution with a trifluoromethoxy reagent (e.g., CuCF₃ or AgOCF₃ under catalytic conditions). Evidence from sertindole analogs (e.g., Lu AA27122) highlights the use of palladium-catalyzed cross-coupling for heteroaryl substitutions, which may be adapted for trifluoromethoxy introduction .
Q. How is the stereochemical configuration of the piperidine ring confirmed in this compound?
- Methodological Answer : Chiral resolution techniques, such as chiral HPLC or crystallization with enantiopure resolving agents, are employed. X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of structurally similar piperidine-containing indoles (e.g., (R)-4-(Piperidin-3-yl)-1H-indole) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While no specific GHS hazards are reported for this compound, standard precautions for indole derivatives apply: use of fume hoods, nitrile gloves, and lab coats. Storage at 2–8°C in inert atmospheres (e.g., argon) is advised to prevent degradation, as per safety guidelines for 5-(trifluoromethoxy)-1H-indole analogs .
Advanced Research Questions
Q. How does the substitution position of the piperidine ring (4-yl vs. 3-yl) influence binding affinity to serotonin receptors (e.g., 5-HT1A)?
- Methodological Answer : Comparative SAR studies using radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) reveal that 4-yl substitution enhances receptor affinity due to optimal spatial alignment with hydrophobic pockets. For example, replacing 4-yl with 3-yl in pharmacophore elements reduced binding by >50% in pyrido[1,2-c]pyrimidine derivatives .
Q. What experimental strategies resolve contradictions in reported kinase inhibition data for piperidin-4-yl indole derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations, buffer pH). Standardized kinase profiling (e.g., Eurofins KinaseProfiler) with controls for off-target effects (e.g., TrkA, PKC) is critical. For example, KRC-108 (a TrkA inhibitor) required validation via orthogonal assays like cellular phosphorylation assays .
Q. How does the trifluoromethoxy group impact metabolic stability in preclinical models?
- Methodological Answer : In vitro microsomal stability assays (human/rat liver microsomes) combined with LC-MS/MS analysis show that the trifluoromethoxy group reduces oxidative metabolism compared to methoxy analogs. For instance, PF-06683324 (a related compound) exhibited a 2.5-fold increase in half-life due to the trifluoromethoxy moiety .
Q. What computational methods are used to predict the binding mode of this compound to adrenoceptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) using α1A-adrenoceptor crystal structures (PDB: 2YLA) identify key interactions. Free energy perturbation (FEP) calculations quantify contributions of the piperidine and trifluoromethoxy groups to binding, as seen in sertindole analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
